2-Ethynyl-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-methoxyaniline is an organic compound with the molecular formula C9H9NO It is characterized by the presence of an ethynyl group and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-methoxyaniline typically involves the reaction of 2-iodo-5-methoxyaniline with trimethylsilylacetylene. This reaction is catalyzed by a palladium catalyst under an inert atmosphere, usually nitrogen . The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Ethynyl-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-methoxyaniline involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Ethynylaniline: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
5-Methoxyaniline: Lacks the ethynyl group, resulting in different physical and chemical properties.
2-Ethynyl-5-methyl-aniline: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness: 2-Ethynyl-5-methoxyaniline is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-ethynyl-5-methoxyaniline |
InChI |
InChI=1S/C9H9NO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,10H2,2H3 |
InChI Key |
VQSVNPOKSMONRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.